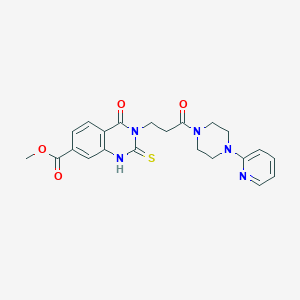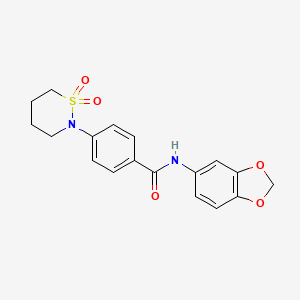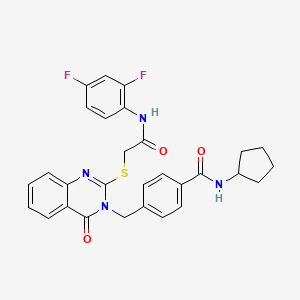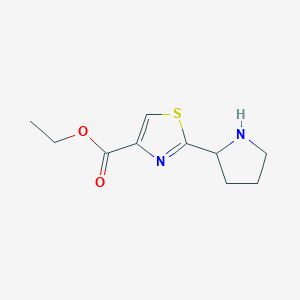![molecular formula C9H15NO4 B2807809 trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1212381-16-2](/img/structure/B2807809.png)
trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-” is a chemical compound with the molecular formula C10H17NO4 . It is also known by its IUPAC name, methyl (1R,2R)-2-(((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate . The compound has a molecular weight of 215.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Cyclopropane-containing compounds, such as cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), are noted for their ability to inhibit the ethylene production in tomato fruit discs, acting as structural analogs to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. The inhibition pattern and kinetic behavior of these compounds provide insights into their mechanism of action, with their cyclopropane ring playing a crucial role in their inhibitory effect Dourtoglou & Koussissi, 2000.
Synthesis and Structural Analysis
The synthesis of enantiomerically and diastereomerically pure compounds from cyclopropanes has been explored for creating biologically active analogues. For instance, the transformation of cycloheptadiene into enantiomerically pure amino diesters showcases the versatility of cyclopropane derivatives in synthesizing complex amino acid structures Shireman & Miller, 2001.
Research has also focused on the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units. These units serve as key intermediates for synthesizing conformationally restricted analogues of biologically active compounds, demonstrating the cyclopropane ring's utility in probing bioactive conformations Kazuta, Matsuda, & Shuto, 2002.
Bioactivity and Medicinal Chemistry
The bioactivity of cyclopropane derivatives has been studied extensively. For example, N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related compounds have shown significant herbicidal and fungicidal activities. This highlights the potential of cyclopropane-containing compounds in developing new agricultural chemicals Tian, Song, Wang, & Liu, 2009.
In the field of medicinal chemistry, cyclopropane derivatives have been investigated for their inhibitory effects on human carbonic anhydrase enzymes, which are relevant in treating conditions like Alzheimer's disease and Parkinson's disease. The synthesis and evaluation of bromophenol derivatives with cyclopropane moieties reveal their potential as effective inhibitors, indicating the cyclopropane ring's importance in designing enzyme inhibitors Boztaş et al., 2019.
Synthetic Methodologies
- The synthesis of both trans-and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acids has been achieved through a simple and efficient procedure, showcasing the cyclopropane ring's versatility in synthesizing structurally complex and functionally diverse compounds Artamonov et al., 2010.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1212381-16-2 |
Source


|
| Record name | rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)



![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)
![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)


![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)
